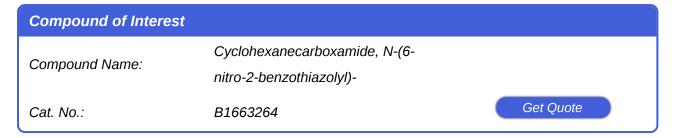


Technical Guide: Chemical Synthesis of Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)-

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of **Cyclohexanecarboxamide**, **N-(6-nitro-2-benzothiazolyl)-** (CAS No: 312747-21-0). The synthesis is a two-step process commencing with the preparation of the key intermediate, 2-amino-6-nitrobenzothiazole, followed by its N-acylation with cyclohexanecarbonyl chloride. This document outlines detailed experimental protocols for each step, presents physicochemical and spectral data in a structured format, and includes a visual representation of the synthetic workflow.

Introduction

Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- is a benzothiazole derivative. The benzothiazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The presence of the nitro group and the cyclohexanecarboxamide moiety suggests potential applications in drug discovery and materials science. This guide details a reliable synthetic route to obtain this compound for further research and development.



Synthetic Pathway Overview

The synthesis of the target compound is achieved through a two-step reaction sequence:

- Step 1: Synthesis of 2-Amino-6-nitrobenzothiazole. This intermediate is synthesized from an appropriate precursor, typically through nitration of a protected 2-aminobenzothiazole followed by deprotection.
- Step 2: N-Acylation. The amino group of 2-amino-6-nitrobenzothiazole is acylated using cyclohexanecarbonyl chloride in the presence of a base to yield the final product.

Data Presentation

Physicochemical Data

Compound	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Physical Appearance	Melting Point (°C)
2-Amino-6- nitrobenzothi azole	6285-57-0	C7H5N3O2S	195.20	Yellow to orange powder	248 - 252[1]
Cyclohexane carboxamide, N-(6-nitro-2-benzothiazoly l)-	312747-21-0	C14H15N3O3S	305.35	Expected to be a solid	Not available
N-(6-Nitro-2- benzothiazoly I)acetamide (Representati ve Data)	27145-23-5	C9H7N3O3S	237.24	Solid	>300

Spectral Data (Representative)

As specific spectral data for the target compound is not readily available in the public domain, representative data for the closely related N-(6-Nitro-2-benzothiazolyl)acetamide is provided below to give an indication of expected spectral characteristics.



Spectral Data Type	Representative Values for N-(6-Nitro-2- benzothiazolyl)acetamide		
¹ H NMR (DMSO-d ₆)	δ 12.85 (s, 1H, NH), 8.95 (d, J = 2.4 Hz, 1H), 8.25 (dd, J = 9.0, 2.5 Hz, 1H), 7.85 (d, J = 9.0 Hz, 1H), 2.25 (s, 3H).		
IR (KBr, cm ⁻¹)	~3400-3200 (N-H stretch), ~1680 (C=O stretch, amide I), ~1540 (N-H bend, amide II), ~1580, 1340 (NO ₂ stretch).		
Mass Spec. (m/z)	Expected [M+H]+ for C14H15N3O3S at 306.09.		

Experimental Protocols Step 1: Synthesis of 2-Amino-6-nitrobenzothiazole

Materials:

- 2-Acetamidobenzothiazole
- Sulfuric acid (98%)
- Nitric acid (70%)
- Methanol
- Sodium hydroxide
- Ice

Procedure:

- In a flask equipped with a stirrer and a dropping funnel, cool 100 mL of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
- Slowly add 2-acetamidobenzothiazole (0.1 mol) to the cooled sulfuric acid while maintaining the temperature below 10 °C.



- Prepare a nitrating mixture by carefully adding nitric acid (0.11 mol) to cold sulfuric acid (50 mL).
- Add the nitrating mixture dropwise to the solution of 2-acetamidobenzothiazole over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C.
- After the addition is complete, stir the reaction mixture at 5-10 °C for an additional 2 hours.
- Pour the reaction mixture slowly onto crushed ice (500 g) with vigorous stirring.
- Filter the precipitated 2-acetamido-6-nitrobenzothiazole and wash thoroughly with cold water until the washings are neutral.
- Suspend the crude product in methanol (200 mL) and heat to reflux.
- Add a solution of sodium hydroxide (0.2 mol) in water (50 mL) dropwise and continue refluxing for 4-6 hours until hydrolysis is complete (monitored by TLC).
- Cool the mixture to room temperature and filter the solid product.
- Wash the product with water and then with a small amount of cold methanol.
- Recrystallize the crude 2-amino-6-nitrobenzothiazole from ethanol or a suitable solvent to obtain a purified yellow to orange crystalline solid.[1][2]
- Dry the final product under vacuum.

Step 2: Synthesis of Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)-

Materials:

- 2-Amino-6-nitrobenzothiazole
- Cyclohexanecarbonyl chloride
- Pyridine or Triethylamine



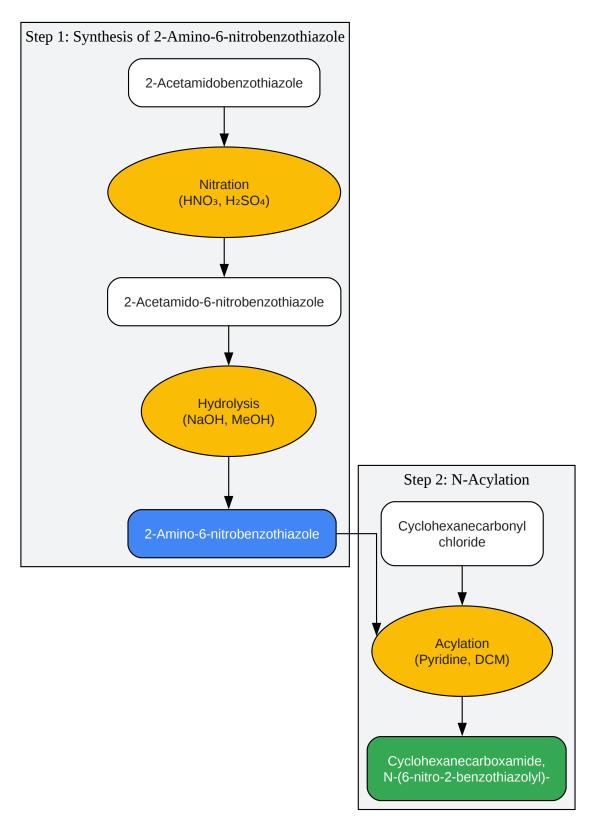
- Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- In a dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-6-nitrobenzothiazole (0.05 mol) in anhydrous DCM or THF (150 mL).
- Add a base such as pyridine or triethylamine (0.06 mol) to the solution and cool the mixture to 0-5 °C in an ice bath.
- Add cyclohexanecarbonyl chloride (0.055 mol) dissolved in anhydrous DCM or THF (50 mL) dropwise to the cooled solution over 30 minutes.
- After the addition, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
- Once the reaction is complete, wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) or by column chromatography on silica gel.
- Dry the purified product under vacuum to yield Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)-.



Mandatory Visualization Synthetic Workflow





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Caption: Synthetic route for **Cyclohexanecarboxamide**, **N-(6-nitro-2-benzothiazolyl)-**.

Safety Precautions

- All experimental procedures should be carried out in a well-ventilated fume hood.
- Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
- Strong acids (sulfuric acid, nitric acid) are highly corrosive and should be handled with extreme care.
- Acyl chlorides are lachrymatory and corrosive; handle with caution.
- Organic solvents are flammable and should be kept away from ignition sources.
- Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.

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References

- 1. EP0039835A1 Process for the preparation of 2-amino-6-nitro-benzothiazole Google Patents [patents.google.com]
- 2. US4369324A Process for the preparation of 2-amino-6-nitrobenzothiazole Google Patents [patents.google.com]
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